N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}furan-2-carboxamide
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Overview
Description
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}furan-2-carboxamide is a complex organic compound with a molecular formula of C13H12N4O4S This compound is notable for its unique structure, which includes a benzoxadiazole ring, a sulfonyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoxadiazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxadiazole ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzoxadiazole derivative with furan-2-carboxylic acid under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes, such as enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the furan ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
- N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide
Uniqueness
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to its analogs
Properties
Molecular Formula |
C13H12N4O5S |
---|---|
Molecular Weight |
336.33 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N4O5S/c18-13(10-4-2-8-21-10)14-6-7-15-23(19,20)11-5-1-3-9-12(11)17-22-16-9/h1-5,8,15H,6-7H2,(H,14,18) |
InChI Key |
ZUULEOUJOXENTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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